molecular formula C15H21NO2 B2743684 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid CAS No. 1523552-79-5

4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid

Cat. No.: B2743684
CAS No.: 1523552-79-5
M. Wt: 247.338
InChI Key: QANBLEWCONRXHI-UHFFFAOYSA-N
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Description

4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is a benzoic acid derivative featuring a pyrrolidine ring substituted with two ethyl groups at the 3-position (Figure 1).

Properties

IUPAC Name

4-(3,3-diethylpyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANBLEWCONRXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-diethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of benzoic acid can exhibit significant antimicrobial properties. A study focusing on a series of benzoic acid derivatives showed that certain compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

1.2 Anticancer Properties
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid has been investigated for its potential anticancer activity. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features have been reported to exhibit dose-dependent inhibition in breast cancer cell lines (MCF7) with IC50 values indicating significant efficacy .

Biological Evaluation

2.1 Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively interact with active sites of enzymes such as dihydrofolate reductase and enoyl-ACP reductase, suggesting its potential as a lead compound for drug development targeting these enzymes .

2.2 Antioxidant Activity
The antioxidant properties of this compound have also been explored. Various assays, including DPPH and ABTS methods, have shown that this compound exhibits notable scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

Material Science Applications

3.1 Polymer Chemistry
This compound can serve as a precursor in the synthesis of novel polymers due to its functional groups that allow for further chemical modifications. The integration of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against S. aureus and E. coli with specific derivatives showing higher potency .
Study 2Anticancer PropertiesReported dose-dependent inhibition in MCF7 breast cancer cells with significant IC50 values indicating potential therapeutic applications .
Study 3Molecular DockingIdentified strong binding interactions with dihydrofolate reductase suggesting potential as an enzyme inhibitor .
Study 4Antioxidant ActivityShowed significant scavenging activity using DPPH and ABTS assays, highlighting its potential health benefits .

Mechanism of Action

The mechanism of action of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid with related compounds:

Compound Name Substituents Molecular Weight TPSA (Ų) Key Properties References
This compound 3,3-Diethylpyrrolidine ~263.38* ~49.33* Predicted higher lipophilicity (logP) due to ethyl groups; potential BBB penetration
4-(Pyrrolidin-1-yl)benzoic acid Unsubstituted pyrrolidine 191.23 49.33 Moderate GI absorption; non-inhibitor of CYP enzymes
4-Nitro-3-(pyrrolidin-1-YL)benzoic acid Nitro group at position 3 252.23 96.22 Electron-withdrawing nitro group may enhance reactivity or binding interactions
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Pyrazolinone ring substituent 234.23 75.59 Hypoglycemic activity; superior to tolbutamide in glucose tolerance tests
(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid HCl Hydroxypyrrolidine + benzyl linkage 257.71 76.63 Improved solubility (hydrochloride salt); potential CNS applications

*Estimated based on structural analogs.

Key Research Findings

Electron-Withdrawing Groups : The nitro group in 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid may alter electronic properties, affecting binding to targets like enzymes or receptors .

Biological Activity vs. Structure: Pyrazolinone and triazole substituents () correlate with hypoglycemic and antimicrobial activities, emphasizing the role of heterocycles in pharmacophore design .

Biological Activity

4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid, a compound characterized by its unique pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Molecular Formula : C14_{14}H19_{19}N1_{1}O2_{2}
  • CAS Number : 1523552-79-5

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving diethylamine and suitable carbonyl precursors.
  • Coupling with Benzoic Acid : The pyrrolidine derivative is then coupled with benzoic acid derivatives using standard coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

Biological Activity Overview

This compound has shown promise in various biological assays. Its potential activities include:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research suggests that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and could influence pain and inflammation pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The compound may bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Cell Signaling Modulation : By affecting signaling pathways associated with cell growth and apoptosis, it can modulate cellular responses to stress.

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntimicrobialDisk diffusion assayInhibition of bacterial growth
AnticancerMTT assayReduced viability in cancer cells
Enzyme InhibitionEnzyme kineticsIC50 values indicating inhibition

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Potential

In vitro assays conducted on multiple cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development.

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